molecular formula C4H5NO B7816148 3-Methoxyacrylonitrile

3-Methoxyacrylonitrile

Cat. No.: B7816148
M. Wt: 83.09 g/mol
InChI Key: IPCRTSDORDQHRO-UHFFFAOYSA-N
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Description

3-Methoxyacrylonitrile is a useful research compound. Its molecular formula is C4H5NO and its molecular weight is 83.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crosslinking Reagent in Bioorganic Synthesis

The compound 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile] demonstrates significant reactivity with various amines, amino acid esters, and nucleic acid bases. It shows potential as a novel bifunctional crosslinking reagent in bioorganic synthesis, useful for creating complex molecular structures (Hosmane et al., 1990).

Cyano Substituent Effects on Acidity and Basicity

3-Methoxy-2-propenenitrile exhibits distinct properties regarding its gas-phase acidity and basicity, influenced by its cyano substituent. This affects its protonation and deprotonation behavior, which is critical for understanding its chemical reactivity in various environments (Luna et al., 2007).

Semiconductor Surface Chemistry

The reaction of nitriles like 3-methoxy-2-propenenitrile on semiconductor surfaces such as Ge(100)-2x1 is crucial for understanding semiconductor surface chemistry. This knowledge is valuable in the development of semiconductor materials and their applications in electronics (Filler et al., 2003).

Application in Dye-Sensitized Solar Cells

Graphene oxide (GO) and 3-methoxypropionitrile (MPN) can form organogels, which are used as quasi-solid state electrolytes in dye-sensitized solar cells. This demonstrates the potential of 3-methoxy-2-propenenitrile derivatives in renewable energy technologies (Neo & Ouyang, 2013).

Polymer/Metal Interface Modeling

Studies on poly(methacrylonitrile) on nickel surfaces, derived from 2-methyl-2-propenenitrile, contribute to understanding the chemical interactions at the polymer/metal interface. This has implications for material science and surface chemistry (Bureau et al., 1994).

Properties

IUPAC Name

3-methoxyprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-6-4-2-3-5/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCRTSDORDQHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311648
Record name 3-Methoxy-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60838-50-8
Record name 3-Methoxy-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60838-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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